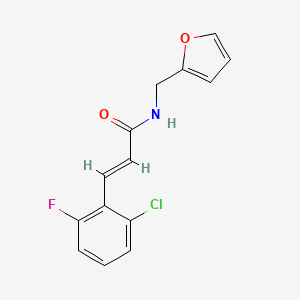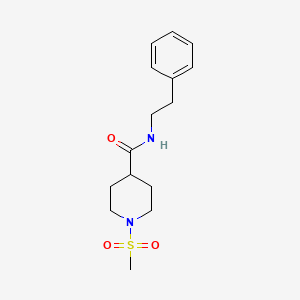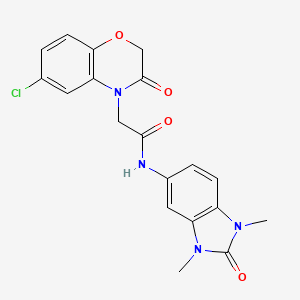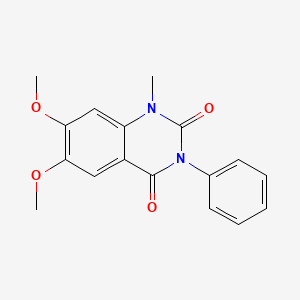![molecular formula C21H17N3O2 B5695105 N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B5695105.png)
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide is a compound derived from the imidazo[1,2-a]pyridine class, known for its versatile applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
- The synthesis of compounds like this compound often involves the generation of stable N-heterocyclic carbenes using the imidazo[1,5-a]pyridine skeleton as a platform (Alcarazo et al., 2005).
Molecular Structure Analysis
- The molecular structure of related imidazo[1,2-a]pyridine derivatives has been studied, revealing inclinations between phenyl rings and the imidazole planes, which is crucial for understanding their chemical behavior (Dhanalakshmi et al., 2018).
Chemical Reactions and Properties
- Imidazo[1,2-a]pyridine derivatives like this compound have been involved in multicomponent reactions, demonstrating their reactivity and potential for producing a variety of chemical structures (Pan et al., 2010).
作用機序
Target of Action
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide, hereafter referred to as the compound, primarily targets Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The compound interacts with its target, CYP51, by inhibiting its function . This interaction results in the inhibition of ergosterol formation, disrupting the integrity of the fungal cell membrane . The compound’s mode of action is similar to that of other azole antifungals such as ketoconazole, miconazole, esomeprazole, and clotrimazole .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway, leading to downstream effects on fungal cell growth and proliferation . By inhibiting CYP51, the compound prevents the conversion of lanosterol to ergosterol, disrupting the fungal cell membrane’s structure and function . This disruption can lead to cell leakage and ultimately cell death .
Pharmacokinetics
The compound could be moderately toxic to humans, though in-vitro toxicity studies would provide more accurate information .
Result of Action
The compound exhibits potent antifungal activity, particularly against Candida spp., including several multidrug-resistant strains . It has been shown to have a minimum inhibitory concentration ranging from 4 to 16 µg/mL and a minimum fungicidal concentration in the range of 4‒32 µg/mL . These concentrations are sufficient to eliminate Candida spp., indicating the compound’s potential as a novel antifungal agent .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors While specific details are not available for this compound, factors such as pH, temperature, and presence of other substances can affect the activity of many drugs
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-18-10-8-15(9-11-18)21(25)22-17-6-4-5-16(13-17)19-14-24-12-3-2-7-20(24)23-19/h2-14H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWXJJQLXVFGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

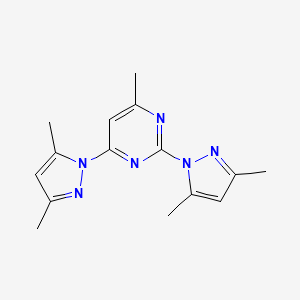
![5-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5695042.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5695043.png)
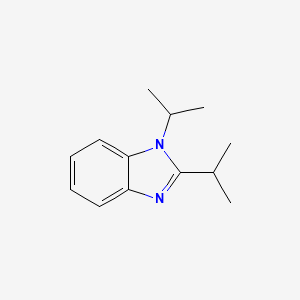
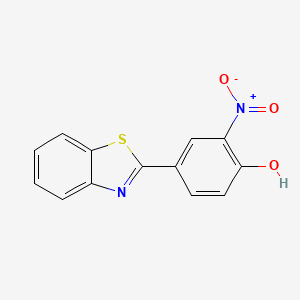

![2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5695074.png)
![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-isobutylbenzenesulfonohydrazide](/img/structure/B5695094.png)
